N-羟基罗匹尼罗盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ropinirole hydrochloride is synthesized from 2-methyl-3-nitrophenylacetic acid through a series of chemical reactions including chlorination, amidation, and reduction. This process yields N,N-dipropyl-2-methyl-3-nitrophenethylamine, which undergoes further chemical transformations to produce ropinirole hydrochloride (Li Qian, 2007). Ropinirole hydrochloride is a dopamine agonist that specifically binds to D2-like receptors with a selectivity similar to that of dopamine, which is crucial for its pharmacological activity (K. Ravikumar & B. Sridhar, 2006).

Synthesis Analysis

The synthesis involves multiple steps, including a novel nitro reduction/ring-closing/debenzylation process in one pot, yielding the target molecule with high purity and overall yield. A new scalable route to a key intermediate for ropinirole hydrochloride demonstrates the efficiency of the manufacturing technology (H. Chen et al., 2013).

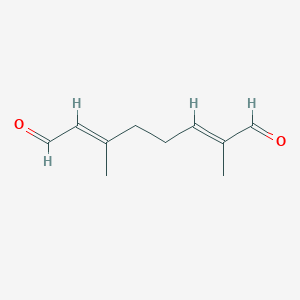

Molecular Structure Analysis

The molecular structure of ropinirole hydrochloride is characterized by its non-ergoline dopamine agonist nature, acting as a substitute for dopamine and binding to dopamine D2 and D3 receptors. The structure is integral to its antiparkinsonian properties (Acta crystallographica. Section C, 2006).

Chemical Reactions and Properties

Ropinirole hydrochloride undergoes various chemical reactions, including interactions with other compounds and degradation under stress conditions. The stability and reactivity under different conditions have been thoroughly investigated, showcasing its complex chemical behavior (Patel Cm et al., 2012).

Physical Properties Analysis

The physical properties of ropinirole hydrochloride, including its solubility, melting point, and stability, are crucial for its formulation and delivery. These characteristics are determined through extensive analysis and play a significant role in its pharmacokinetics and pharmacodynamics.

Chemical Properties Analysis

Ropinirole hydrochloride's chemical properties, such as reactivity with various reagents and stability under different chemical conditions, have been explored. These studies provide insights into its mechanism of action, interaction with biological targets, and potential for drug development.

For more comprehensive information and further reading on the synthesis, structure, and properties of N-Hydroxy Ropinirole Hydrochloride, the following references provide a wealth of scientific research and insights:

科学研究应用

代谢和排泄

N-羟基罗匹尼罗盐酸盐,罗匹尼罗的衍生物,在不同物种中的代谢和排泄方面已经得到广泛研究。Ramji等人(1999年)的研究表明,罗匹尼罗盐酸盐在动物和人类的胃肠道中被迅速吸收。它穿过血脑屏障,并且被广泛代谢,主要通过N-去丙基化进一步代谢成羟基和羧酸衍生物。这种广泛的代谢,特别是形成7-羟基罗匹尼罗,表现出多巴胺激动剂活性,突显了该化合物在神经系统疾病中的潜在治疗应用(Ramji et al., 1999)。

神经保护特性

最近的研究揭示了罗匹尼罗的神经保护特性。Park等人(2013年)证明罗匹尼罗通过抑制小鼠MPTP诱导的神经毒性途径来保护神经元,这表明其在像帕金森病这样的神经退行性疾病中的潜在治疗应用。这种抑制凋亡和保护多巴胺能神经元的能力进一步支持了其治疗潜力(Park et al., 2013)。

增强的脑靶向和递送系统

罗匹尼罗盐酸盐的药物递送系统的创新也是研究的焦点。Mantry在2017年的研究强调了鼻腔递送罗匹尼罗盐酸盐载荷微乳液的潜力,表明药物在大脑中的可用性显著增加,这可能会彻底改变帕金森病和可能其他神经疾病的治疗方式(Mantry, 2017)。

多巴胺受体激动和治疗效果

Fukuzaki等人(2000年)和其他研究表明,罗匹尼罗作为多巴胺受体激动剂的作用对其在帕金森病治疗效果中可能至关重要。通过刺激后突触脑多巴胺受体,罗匹尼罗在帕金森病的临床前模型中显示出潜力,为了解其在管理该疾病中的潜在益处提供了见解(Fukuzaki et al., 2000)。

安全和危害

When handling N-Hydroxy Ropinirole Hydrochloride, it is advised to avoid contact with skin, eyes, and clothing . Ingestion and inhalation should be avoided, and prolonged or repeated exposure should be prevented . Contaminated clothing should be removed and washed before reuse, and hands should be washed thoroughly after handling .

未来方向

Ropinirole-loaded self-Nanoemulsifying Drug Delivery system is being developed to reduce the extensive first-pass metabolism associated with Ropinirole . This system can potentially improve the bioavailability and patient compliance and maintain a constant drug level in the blood target tissue by releasing the drug in a zero-order pattern .

属性

CAS 编号 |

1542267-72-0 |

|---|---|

产品名称 |

N-Hydroxy Ropinirole Hydrochloride |

分子式 |

C₁₆H₂₅ClN₂O₂ |

分子量 |

312.83 |

同义词 |

4-[2-(Dipropylamino)ethyl]-1,3-dihydro-1-hydroxy-2H-indol-2-one Hydrochloride; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2E)-2-Buten-2-yl]pyridine](/img/structure/B1146527.png)